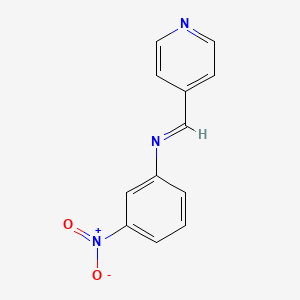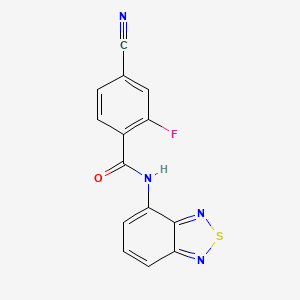![molecular formula C30H31FN4O3S B11483253 1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11483253.png)
1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
The synthesis of 1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the piperazine derivative: This step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Spirocyclic core construction: The intermediate is then reacted with indole-3-carboxaldehyde and a thiazolidine derivative to form the spirocyclic core structure.
Final functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: The compound is used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.
Biology: It serves as a tool compound in biological assays to study receptor binding and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions and pathways.
Comparison with Similar Compounds
Similar compounds to 1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione include:
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the piperazine and fluorophenyl moieties but differs in its core structure and functional groups.
1-(2-Fluorophenyl)piperazine derivatives: These compounds have similar piperazine and fluorophenyl groups but lack the spirocyclic and thiazolidine components.
The uniqueness of 1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3’-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its spirocyclic structure, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C30H31FN4O3S |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(4-propoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C30H31FN4O3S/c1-2-19-38-23-13-11-22(12-14-23)35-28(36)20-39-30(35)24-7-3-5-9-26(24)34(29(30)37)21-32-15-17-33(18-16-32)27-10-6-4-8-25(27)31/h3-14H,2,15-21H2,1H3 |
InChI Key |
KLZBMYJDJBTBSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483174.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483178.png)
![3-[(4-chlorophenyl)sulfonyl]-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11483182.png)


![4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N'-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide](/img/structure/B11483195.png)


![3'-[4-(benzyloxy)phenyl]-1-[(4-benzylpiperidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11483204.png)

![2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B11483216.png)
![2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone](/img/structure/B11483223.png)
![2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11483232.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl-](/img/structure/B11483235.png)
